

# Introduction: The Significance of a Fundamental Property

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## Compound of Interest

Compound Name: 4-Nitro-2,6-diphenylphenol

CAS No.: 2423-73-6

Cat. No.: B1361223

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**4-Nitro-2,6-diphenylphenol** is a substituted aromatic compound characterized by a phenol ring bearing a nitro group and two flanking phenyl substituents. As with any pure crystalline solid, its melting point is a critical and revealing physicochemical property. For researchers in organic synthesis, medicinal chemistry, and materials science, the melting point serves as a primary indicator of identity and purity. In the context of drug development, this thermal transition point is fundamental to formulation studies, stability assessments, and quality control, influencing everything from solubility to manufacturability.

This guide provides a comprehensive examination of the melting point of **4-Nitro-2,6-diphenylphenol**, delving into its established values, the underlying molecular factors that determine it, and a rigorous, field-tested protocol for its accurate experimental determination.

## Physicochemical Profile of 4-Nitro-2,6-diphenylphenol

A compound's thermal behavior is intrinsically linked to its broader physicochemical characteristics. The table below summarizes the key properties of **4-Nitro-2,6-diphenylphenol**.

Property	Value	Source
CAS Number	2423-73-6	[1]
Molecular Formula	C <sub>18</sub> H <sub>13</sub> NO <sub>3</sub>	[2]
Molecular Weight	291.30 g/mol	[2]
Appearance	Light orange to Yellow to Green powder/crystal	[1]
Melting Point (°C)	137-139 °C (literature value)	[1]
Boiling Point (°C)	455.2 ± 45.0 (Predicted)	[1]
Density (g/cm <sup>3</sup> )	1.265 ± 0.06 (Predicted)	[1]
pKa	7.10 ± 0.44 (Predicted)	[1]

## Understanding the Melting Point: A Molecular Perspective

The relatively high melting point of **4-Nitro-2,6-diphenylphenol** (137-139 °C) is a direct consequence of its molecular structure and the resulting intermolecular forces.[1] To transition from a solid to a liquid, sufficient thermal energy must be supplied to overcome the forces holding the molecules in a fixed crystalline lattice.[3]

- **Hydrogen Bonding:** The hydroxyl (-OH) group is a potent hydrogen bond donor. This strong, directional interaction between molecules creates a highly ordered and stable crystal structure that requires significant energy to disrupt.
- **Dipole-Dipole Interactions:** The nitro (-NO<sub>2</sub>) group is strongly electron-withdrawing, creating a significant dipole moment within the molecule. These permanent dipoles align in the crystal lattice, leading to strong electrostatic attractions that further stabilize the solid state.
- **Van der Waals Forces:** The two bulky phenyl (C<sub>6</sub>H<sub>5</sub>) groups provide a large surface area for van der Waals interactions (specifically, London dispersion forces). While individually weaker than hydrogen bonds, the cumulative effect of these forces over the large aromatic system is substantial and contributes significantly to the high melting point.

- **Molecular Symmetry and Packing:** The arrangement of the bulky phenyl groups influences how efficiently the molecules can pack into a crystal lattice. A more compact and ordered packing leads to stronger intermolecular forces and a higher melting point.

The presence of even small amounts of impurities will disrupt this well-ordered crystalline lattice. This disruption weakens the intermolecular forces, resulting in a lower melting point and a broader melting range—a foundational principle used to assess sample purity.[3]

## Experimental Protocol for Melting Point Determination

The following protocol outlines the capillary melting point method, a precise and widely accepted technique for determining the melting point of a solid organic compound.[4][5] This protocol is designed to be a self-validating system, where careful execution and observation ensure the accuracy and reliability of the results.

### Causality Behind Experimental Choices

- **Using a Dry, Finely Powdered Sample:** A fine powder ensures uniform heat transfer throughout the sample. Moisture can act as an impurity, depressing the melting point.
- **Small Sample Size (2-3 mm):** A minimal sample size is critical for minimizing thermal gradients. A larger sample would result in the portion closer to the heat source melting before the rest, leading to an artificially broad and inaccurate melting range.[5]
- **Slow Heating Rate (1-2 °C per minute):** Rapid heating does not allow the sample and the thermometer to reach thermal equilibrium. This "thermometer lag" would cause the observed temperature to be significantly lower than the actual melting temperature. A slow, controlled ramp near the melting point is the single most critical factor for accuracy.[3][4][5]

### Apparatus and Materials

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- **4-Nitro-2,6-diphenylphenol** sample

- Mortar and pestle or spatula for pulverizing
- Watch glass
- Long glass tube (for packing)
- Calibrated thermometer

## Step-by-Step Methodology

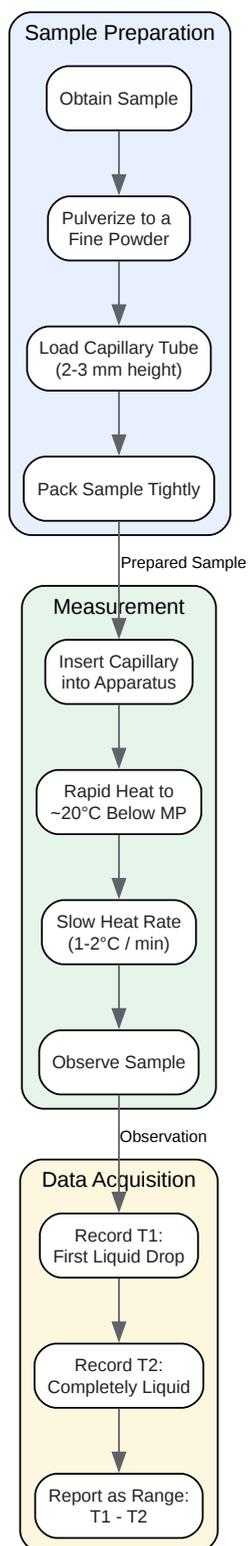
- Sample Preparation:
  - Place a small amount of **4-Nitro-2,6-diphenylphenol** on a clean, dry watch glass.
  - If the sample is not already a fine powder, gently crush it using a clean spatula or a mortar and pestle. This ensures uniform packing and heat distribution.
- Loading the Capillary Tube:
  - Invert the open end of a capillary tube and press it into the powdered sample until a small amount of solid enters the tube.
  - Invert the tube so the sealed end is down. Gently tap the tube on a hard surface to cause the solid to fall to the bottom.
  - To pack the sample tightly, drop the capillary tube (sealed end down) through a long, narrow glass tube (approx. 1 meter) onto the benchtop. The bouncing action will compact the solid.
  - Repeat until the packed sample height is 2-3 mm.
- Melting Point Measurement:
  - Insert the loaded capillary tube into the sample holder of the melting point apparatus.
  - Set the apparatus to heat at a moderate rate until the temperature is about 20 °C below the expected melting point (i.e., heat quickly to ~115 °C).

- Crucially, reduce the heating rate so that the temperature increases by no more than 1-2 °C per minute as you approach and pass through the melting range.
- Observe the sample closely through the magnifying eyepiece.
- Data Recording and Interpretation:
  - Record the temperature ( $T_1$ ) at which the first droplet of liquid appears in the sample.
  - Continue heating slowly and record the temperature ( $T_2$ ) at which the last solid crystal melts, and the entire sample becomes a clear liquid.
  - The result should be reported as a melting range:  $T_1 - T_2$ . For pure **4-Nitro-2,6-diphenylphenol**, this range should be narrow (e.g., 1-2 °C) and fall within the literature value of 137-139 °C.[1] A broad range (>2 °C) or a depressed value suggests the presence of impurities.
- Post-Measurement:
  - Allow the apparatus to cool before performing another measurement.
  - Always use a fresh capillary tube for each new measurement, as the original sample may have undergone decomposition.[3]

## Workflow Visualization

The following diagram illustrates the logical flow of the melting point determination protocol.

Figure 1: Experimental Workflow for Melting Point Determination



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Caption: A flowchart of the key stages in determining the melting point of a solid compound.

## Conclusion

The melting point of **4-Nitro-2,6-diphenylphenol**, consistently reported in the literature as 137-139 °C, is a definitive characteristic derived from its unique molecular architecture.<sup>[1]</sup> The interplay of strong hydrogen bonding, dipole-dipole forces, and extensive van der Waals interactions necessitates significant thermal energy to transition the compound from its solid to liquid phase. Accurate experimental determination, guided by a robust and well-understood protocol, is essential for any scientist working with this compound. Adherence to the principles of slow heating and proper sample preparation ensures that the measured melting point serves as a reliable benchmark for both identity and purity, underpinning the success of further research and development activities.

## References

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